3-[(ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
3-[(Ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure is distinguished by three key substituents:
- Trifluoromethyl group: Imparts electron-withdrawing effects, influencing reactivity and binding interactions.
- Carboxylic acid moiety: Contributes to solubility and hydrogen-bonding capabilities.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.
Properties
CAS No. |
2072482-41-6 |
|---|---|
Molecular Formula |
C11H10F3N3O2S |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H10F3N3O2S/c1-2-20-5-8-15-16-9-6(10(18)19)3-4-7(17(8)9)11(12,13)14/h3-4H,2,5H2,1H3,(H,18,19) |
InChI Key |
MBOKNRULZLRWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with two analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s triazolopyridine core contrasts with the pyrazolo-triazolopyrimidine in and the pyrazole-thiophene hybrids in .
Substituent Effects :
- The carboxylic acid group in the target compound distinguishes it from the amine in the pyrazolo-triazolopyrimidine analog, suggesting divergent solubility and target selectivity.
- The ethylsulfanylmethyl group provides a unique sulfur-containing side chain absent in the compared compounds, which may alter pharmacokinetic profiles .
The pyrazole-thiophene hybrids () utilize 1,4-dioxane and triethylamine with elemental sulfur, indicating distinct reaction pathways .
Thermal Stability :
- The pyrazolo-triazolopyrimidine analog exhibits a high melting point (573 K), likely due to its rigid fused-ring system and strong intermolecular interactions. The target compound’s thermal behavior remains uncharacterized .
Research Implications and Limitations
- Gaps in Data: The absence of synthesis details, biological activity, or spectroscopic data for the target compound limits a comprehensive comparison.
- Structural Analogues : Compounds like the pyrazolo-triazolopyrimidine () highlight the importance of fused heterocycles in achieving thermal stability, a property that could guide future design of triazolopyridine derivatives.
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